4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of two methoxy groups and a phenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)aniline typically involves the reaction of 4,5-dimethoxyaniline with an appropriate alkylating agent under controlled conditions. One common method involves the use of prop-1-en-2-yl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like halides, thiols, or amines, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions include quinones, reduced amine derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)aniline has several scientific research applications:
Wirkmechanismus
The mechanism by which 4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)aniline exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethoxy-N-phenyl-2-(prop-1-en-1-yl)aniline: Similar structure but with a different position of the double bond.
4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)benzene: Similar structure but with a benzene ring instead of an aniline group.
Uniqueness
4,5-Dimethoxy-N-phenyl-2-(prop-1-en-2-yl)aniline is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups.
Eigenschaften
CAS-Nummer |
918163-04-9 |
---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
4,5-dimethoxy-N-phenyl-2-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C17H19NO2/c1-12(2)14-10-16(19-3)17(20-4)11-15(14)18-13-8-6-5-7-9-13/h5-11,18H,1H2,2-4H3 |
InChI-Schlüssel |
IBRLGXGMHXJNIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC(=C(C=C1NC2=CC=CC=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.